molecular formula C21H21N3O2S B5777183 N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide

Cat. No.: B5777183
M. Wt: 379.5 g/mol
InChI Key: HYFYWYJSBJYPRS-UHFFFAOYSA-N
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Description

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a 1,2,4-oxadiazole ring, a phenylsulfanyl group, and an acetamide moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenylsulfanyl group can be introduced via nucleophilic substitution reactions, while the acetamide moiety is often formed through acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group yields sulfoxides or sulfones, while reduction of the oxadiazole ring produces amines .

Mechanism of Action

The mechanism of action of N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenylsulfanyl group are crucial for binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide is unique due to its combination of the oxadiazole ring, phenylsulfanyl group, and acetamide moiety.

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-3-13-24(20(25)15-27-18-7-5-4-6-8-18)14-19-22-21(23-26-19)17-11-9-16(2)10-12-17/h3-12H,1,13-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFYWYJSBJYPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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